molecular formula C21H20FNO4S B2680644 Ethyl 3-(4-((4-fluorophenyl)thio)butanamido)benzofuran-2-carboxylate CAS No. 922870-80-2

Ethyl 3-(4-((4-fluorophenyl)thio)butanamido)benzofuran-2-carboxylate

Cat. No.: B2680644
CAS No.: 922870-80-2
M. Wt: 401.45
InChI Key: GQZXDRQMVAKFHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(4-((4-fluorophenyl)thio)butanamido)benzofuran-2-carboxylate is a synthetic organic compound with the molecular formula C21H20FNO4S and a molecular weight of 401.45 g/mol. This compound belongs to the benzofuran class, which is known for its wide range of biological and pharmacological activities .

Preparation Methods

The synthesis of Ethyl 3-(4-((4-fluorophenyl)thio)butanamido)benzofuran-2-carboxylate involves several steps. One common method includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a free radical cyclization cascade, which is an efficient method for constructing complex benzofuran derivatives.

    Introduction of the Fluorophenyl Group: The 4-fluorophenyl group can be introduced using a Suzuki-Miyaura coupling reaction, which is known for its mild reaction conditions and high functional group tolerance.

    Attachment of the Butanamido Group: The butanamido group can be attached through an amide coupling reaction, using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Chemical Reactions Analysis

Ethyl 3-(4-((4-fluorophenyl)thio)butanamido)benzofuran-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution .

Scientific Research Applications

Ethyl 3-(4-((4-fluorophenyl)thio)butanamido)benzofuran-2-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Medicine: Benzofuran derivatives, including this compound, are being investigated for their potential therapeutic effects, such as antimicrobial and anticancer activities.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-((4-fluorophenyl)thio)butanamido)benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The benzofuran core is known to interact with various enzymes and receptors, modulating their activity . The fluorophenyl group can enhance the compound’s binding affinity and selectivity towards its targets . The butanamido group can influence the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Ethyl 3-(4-((4-fluorophenyl)thio)butanamido)benzofuran-2-carboxylate can be compared with other benzofuran derivatives, such as:

    Psoralen: Used in the treatment of skin diseases like psoriasis.

    8-Methoxypsoralen: Known for its photochemotherapeutic properties.

    Angelicin: Used in the treatment of skin disorders.

The uniqueness of this compound lies in its specific structural features, such as the presence of the fluorophenyl and butanamido groups, which can enhance its biological activity and selectivity .

Properties

IUPAC Name

ethyl 3-[4-(4-fluorophenyl)sulfanylbutanoylamino]-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FNO4S/c1-2-26-21(25)20-19(16-6-3-4-7-17(16)27-20)23-18(24)8-5-13-28-15-11-9-14(22)10-12-15/h3-4,6-7,9-12H,2,5,8,13H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQZXDRQMVAKFHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)CCCSC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.